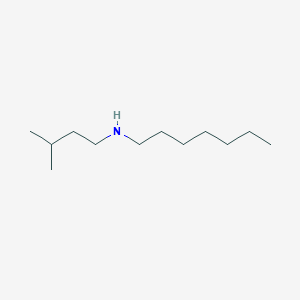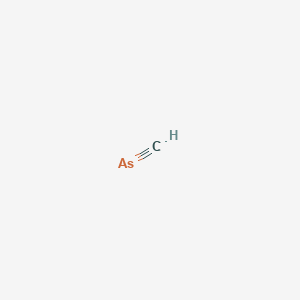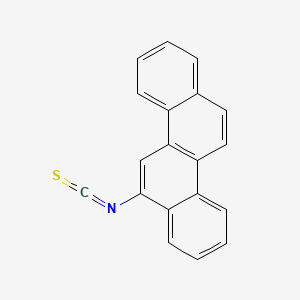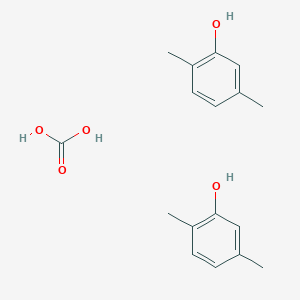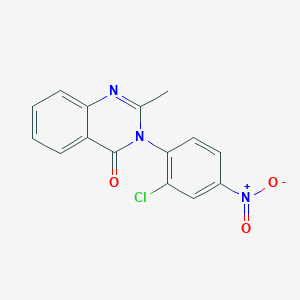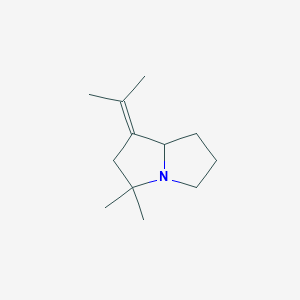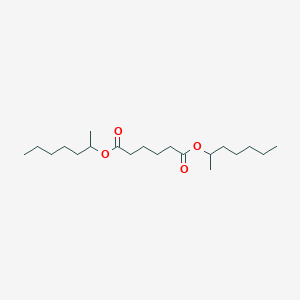![molecular formula C12H14O3 B14366414 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol CAS No. 90332-02-8](/img/structure/B14366414.png)
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is an organic compound with a complex structure that includes a phenyl group, a propynyl group, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with appropriate reagents to introduce the methoxy and ethan-1-ol groups. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a suitable electrophile like methoxymethyl chloride (MOMCl) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and propynyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other polar interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-yn-1-ol: Shares the propynyl and phenyl groups but lacks the methoxy and ethan-1-ol moieties.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Contains similar propynyl groups but has a different core structure.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Similar in having a methoxy group and a phenyl ring but differs in the rest of the structure.
Uniqueness
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and ethan-1-ol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
90332-02-8 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(3-phenylprop-2-ynoxymethoxy)ethanol |
InChI |
InChI=1S/C12H14O3/c13-8-10-15-11-14-9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,8-11H2 |
InChI-Schlüssel |
GDCTUMRQNYAONC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCOCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


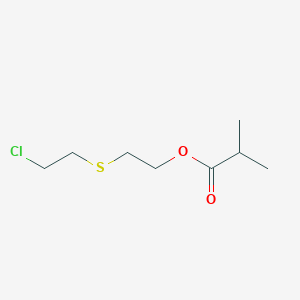
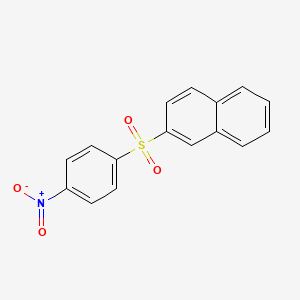

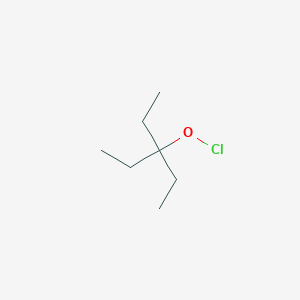
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
